Enantiomeric Purity vs. Racemate
The (1R,2S) enantiomer can be obtained with >98% enantiomeric excess (ee) through diastereomeric salt resolution, as demonstrated for the structurally analogous cis-2-phenylcyclopropane-1-carboxylic acid [1]. In contrast, the unseparated racemate (CAS 40474-21-3) contains equal amounts of (1R,2S) and (1S,2R) enantiomers, providing no enantiomeric enrichment. The high ee of the single enantiomer ensures stereochemical homogeneity for downstream reactions where the configuration at the quaternary C2 center must be controlled.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee (achievable via diastereomeric salt resolution, inferred from analogous cis-2-phenylcyclopropane-1-carboxylic acid resolution [1]) |
| Comparator Or Baseline | Racemic 2-methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 40474-21-3): 0% ee |
| Quantified Difference | >98% ee vs. 0% ee |
| Conditions | Chiral resolution via diastereomeric salt formation with dehydroabietylamine or quinine; recrystallization from aqueous MeOH or EtOAc; final ee determined by chiral HPLC [1]. |
Why This Matters
Downstream enantioselective syntheses require a single enantiomer to avoid unpredictable diastereomeric product mixtures; procurement of the racemate would necessitate costly and time-consuming in-house resolution.
- [1] Optical resolution of cis-2-phenylcyclopropanecarboxylic acid. Scheme 5, PMC article PMC3047451. Reagents: dehydroabietylamine, quinine; recrystallization; final ee >98% by chiral HPLC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3047451/figure/F10/ View Source
